Cas no 2152795-08-7 (1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)

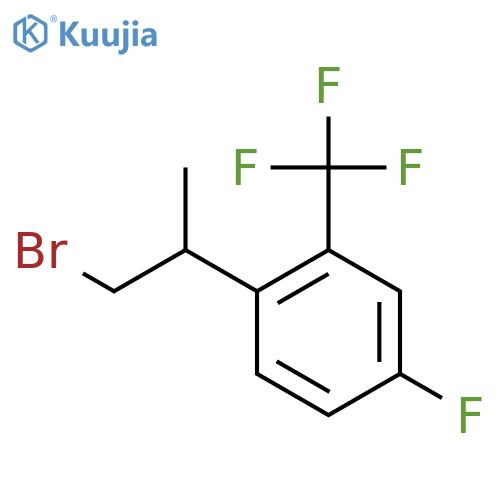

2152795-08-7 structure

商品名:1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene

- EN300-1949543

- 2152795-08-7

-

- インチ: 1S/C10H9BrF4/c1-6(5-11)8-3-2-7(12)4-9(8)10(13,14)15/h2-4,6H,5H2,1H3

- InChIKey: QSKHNCKRLWIHGQ-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1C=CC(=CC=1C(F)(F)F)F

計算された属性

- せいみつぶんしりょう: 283.98238g/mol

- どういたいしつりょう: 283.98238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949543-5.0g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 5g |

$3313.0 | 2023-06-03 | ||

| Enamine | EN300-1949543-0.05g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-5g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-0.25g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-10.0g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1949543-0.1g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-1g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-10g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1949543-1.0g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 1g |

$1142.0 | 2023-06-03 | ||

| Enamine | EN300-1949543-2.5g |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene |

2152795-08-7 | 2.5g |

$1791.0 | 2023-09-17 |

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2152795-08-7 (1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬